molecular formula C12H10N2O4 B2684464 Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate CAS No. 400083-76-3

Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2684464
CAS No.: 400083-76-3
M. Wt: 246.222
InChI Key: JVTUKPSZGOCFIU-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate (CAS: 400083-76-3) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a pyridine-3-carbonyl group at the 4-position and an ethyl carboxylate ester at the 3-position. Its molecular formula is C₁₂H₁₀N₂O₄ (molecular weight: 246.22 g/mol) . The compound is primarily used in research and development, particularly in medicinal chemistry for synthesizing bioactive molecules .

Properties

IUPAC Name

ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-17-12(16)10-9(7-18-14-10)11(15)8-4-3-5-13-6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTUKPSZGOCFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyridine-3-carbonyl Intermediate: This step involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride.

    Formation of the Oxazole Ring: The pyridine-3-carbonyl chloride is then reacted with an appropriate oxazole precursor under controlled conditions to form the oxazole ring.

    Esterification: The final step involves the esterification of the oxazole derivative with ethanol in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Reduced oxazole derivatives.

    Substitution: Alkyl-substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate has the molecular formula C12H10N2O4C_{12}H_{10}N_{2}O_{4} and a molecular weight of 246.22 g/mol. Its structure features a pyridine ring attached to an oxazole moiety, which contributes to its reactivity and biological activity. The compound's synthesis typically involves the condensation of pyridine derivatives with oxazole precursors under specific reaction conditions .

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study published in RSC Advances highlighted the synthesis of various isoxazole derivatives, including this compound, which showed promising activity against several bacterial strains .

Anticancer Properties
The compound has been investigated for its potential anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve the disruption of cellular signaling pathways. The incorporation of oxazole rings in drug design has been linked to enhanced bioactivity against cancer cells due to their ability to interact with biological macromolecules .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds through various reactions such as cyclization and functionalization. For instance, it can be employed in the synthesis of novel pyridine-based ligands for coordination chemistry .

Metal-Free Synthetic Routes
Recent literature emphasizes metal-free synthetic methods for creating isoxazoles, including those derived from this compound. These methods are advantageous as they reduce environmental impact and enhance reaction efficiency .

Case Studies and Research Findings

Study Application Findings
RSC Advances (2021)AntimicrobialDemonstrated significant activity against Gram-positive and Gram-negative bacteria .
ResearchGate (2018)Organic SynthesisUtilized as a precursor for synthesizing novel heterocycles; achieved high yields .
PubChem (2025)Chemical PropertiesDetailed characterization including spectral data confirming structural integrity .

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with viral replication by binding to active sites or disrupting essential pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous derivatives:

Substituent Variations on the Pyridine Ring
Compound Name Substituents on Pyridine Ring Molecular Formula Key Differences Reference
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate None (parent structure) C₁₂H₁₀N₂O₄ Baseline compound for comparison
Ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate 2-Bromo, 6-(trifluoromethyl) C₁₄H₁₀BrF₃N₂O₄ Enhanced electron-withdrawing effects; potential for increased metabolic stability
Ethyl 4-(3-fluoro-4-(trifluoromethyl)phenylcarbonyl)-1,2-oxazole-3-carboxylate 3-Fluoro, 4-(trifluoromethyl) C₁₅H₁₁F₄NO₄ Fluorinated aryl group; improved lipophilicity
Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate 4-Methoxybenzoyl C₁₄H₁₃NO₅ Electron-donating methoxy group; altered electronic properties

Key Observations :

  • Trifluoromethyl (CF₃) Substitution : Compounds like the 2-bromo-6-CF₃ derivative exhibit enhanced metabolic stability due to reduced oxidative metabolism, a common strategy in drug design .
  • Electron-Donating Groups : Methoxy-substituted derivatives (e.g., 4-methoxybenzoyl) may exhibit different reactivity patterns in nucleophilic substitution reactions .
Core Heterocycle Modifications
Compound Name Core Heterocycle Molecular Formula Key Differences Reference
This compound 1,2-Oxazole C₁₂H₁₀N₂O₄ Oxazole core with ester functionality
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate 4,5-Dihydrooxazole C₈H₁₀N₂O₃ Partially saturated oxazole; increased conformational flexibility
Ethyl 3-methyl-4-(6-(trifluoromethyl)pyridine-3-carbonyl)-1H-pyrrole-2-carboxylate Pyrrole C₁₅H₁₃F₃N₂O₃ Pyrrole core instead of oxazole; altered π-electron distribution

Key Observations :

  • Oxazole vs.
  • Saturation Effects : Dihydrooxazole derivatives (e.g., 4,5-dihydro) introduce sp³ hybridization, affecting ring planarity and intermolecular interactions .
Functional Group Variations
Compound Name Functional Group Modifications Molecular Formula Key Differences Reference
This compound Ethyl ester at C3 C₁₂H₁₀N₂O₄ Standard ester group
tert-Butyl 3-methyl-2-((1-(5-methylisoxazol-3-yl)ethyl)carbamoyl)-4-(6-(trifluoromethyl)pyridine-3-carbonyl)-1H-pyrrole-1-carboxylate tert-Butyl carbamate C₂₃H₂₄F₃N₅O₅ Carbamate protection; increased steric bulk
3-Formyl-4-(6-(trifluoromethyl)pyridine-3-carbonyl)-1H-pyrrole-2-carboxylate Aldehyde at C3 C₁₃H₈F₃N₂O₃ Aldehyde functionality for further conjugation

Key Observations :

  • Ester vs. Carbamate : Carbamate-protected derivatives (e.g., compound 70 in ) are less prone to hydrolysis, enhancing stability in acidic environments.
  • Aldehyde Functionality : The presence of a formyl group enables crosslinking or bioconjugation, useful in prodrug design .

Biological Activity

Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique combination of a pyridine ring, an oxazole ring, and an ester functional group. This structural arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit bacterial enzymes and interfere with viral replication by binding to active sites or disrupting essential metabolic pathways . The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : Interacts with bacterial enzymes, potentially leading to bactericidal effects.
  • Viral Replication Interference : Disrupts pathways essential for viral survival and replication.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has demonstrated formidable antibacterial properties against Gram-positive bacteria . The compound's effectiveness can be quantitatively assessed through Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5015
Escherichia coli7512
Streptococcus pyogenes10010

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various derivatives of this compound. Compounds showed varying degrees of inhibition against E. coli and S. aureus, with some derivatives exhibiting MIC values as low as 50 µg/mL .
  • Pharmacological Investigations : Another investigation focused on the structure–activity relationship (SAR) of substituted oxazolones related to this compound. The study identified several derivatives that acted as potent inhibitors in human neuroblastoma cells, showcasing its potential in cancer therapy .

Research Findings

Research has consistently shown that this compound can serve as a building block for synthesizing novel pharmaceutical agents targeting various diseases. Its unique chemical properties allow for diverse modifications, enhancing its utility in drug discovery.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other pyridine and oxazole derivatives but is distinguished by its specific functional groups that enhance its reactivity and biological profile.

Compound NameBiological Activity
Ethyl 4-(pyridine-2-carbonyl)-1,2-oxazoleModerate antibacterial activity
Ethyl 5-(pyridine-4-carbonyl)-1,3-thiazoleLow cytotoxicity but significant enzyme inhibition

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate?

The compound is typically synthesized via acylation or coupling reactions. For example, pyridine-3-carbonyl derivatives can be coupled with oxazole intermediates using activating agents like EDCI or DCC. A related method involves the reaction of ethyl oxazole-3-carboxylate with pyridine-3-carbonyl chloride under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP). Reaction progress should be monitored via TLC or LC-MS, and purification often involves column chromatography with gradients of ethyl acetate/petroleum ether .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and intermolecular interactions . Complementary techniques include 1^1H/13^{13}C NMR to verify substituent integration and FT-IR to confirm carbonyl and ester functionalities.

Q. What safety precautions are critical during handling?

The compound is a respiratory and dermal irritant (H315, H319, H335). Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation and store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Emergency protocols require immediate flushing of eyes/skin with water and medical consultation .

Q. How can purity be assessed post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. For non-polar impurities, GC-MS with a DB-5 column can be used. Quantitative analysis via 1^1H NMR (e.g., using 1,3,5-trimethoxybenzene as an internal standard) is also effective .

Q. What solvents and conditions stabilize the compound during storage?

Store at 2–8°C in amber vials under argon. Polar aprotic solvents like DMSO or DMF are suitable for short-term storage, while long-term stability requires anhydrous ethyl acetate or acetonitrile. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

Advanced Research Questions

Q. How can regioselectivity challenges in oxazole functionalization be addressed?

Regioselective acylation at the oxazole’s 4-position is influenced by electronic effects. Use sterically hindered bases (e.g., 2,6-lutidine) to direct coupling to the electron-deficient carbon. Computational tools (DFT calculations) can predict reactive sites, while in-situ IR spectroscopy monitors intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts)?

Unexpected shifts may arise from tautomerism or solvent effects. Perform variable-temperature NMR or use deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆). SC-XRD can confirm the dominant tautomer, while NOESY/ROESY experiments identify spatial proximity of protons .

Q. How can crystallization failures be troubleshooted?

Poor crystallization often results from impurities or solvent polarity mismatches. Recrystallize using mixed solvents (e.g., ethyl acetate/hexane) with slow evaporation. For twinned crystals, refine data using SHELXL’s TWIN/BASF commands. If crystals remain elusive, consider alternative polymorph screening via solvent-drop grinding .

Q. What mechanistic insights explain decomposition under thermal stress?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., ester cleavage at >150°C). LC-MS of heated samples detects breakdown products like pyridine-3-carboxylic acid. Stabilizers like BHT (0.1% w/w) can mitigate radical-mediated degradation .

Q. How can bioactivity studies account for hydrolytic instability?

The ester group is prone to hydrolysis in aqueous media. Use prodrug strategies (e.g., methyl ester analogs) or stabilize the compound in buffered solutions (pH 6–7). For in vitro assays, include control experiments with hydrolyzed products to distinguish intrinsic activity .

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